2-Butyl-1-benzofuran-3-carbaldehyde

Vue d'ensemble

Description

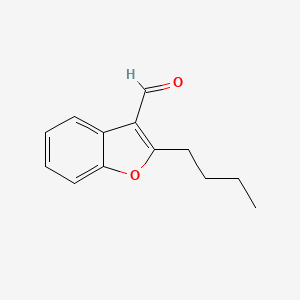

2-Butyl-1-benzofuran-3-carbaldehyde is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields . This compound is characterized by a benzofuran ring substituted with a butyl group and an aldehyde functional group at specific positions .

Applications De Recherche Scientifique

2-Butyl-1-benzofuran-3-carbaldehyde has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that 2-Butyl-1-benzofuran-3-carbaldehyde may also interact with its targets to inhibit cell growth. The compound may bind to its targets, altering their function and leading to downstream effects such as the inhibition of cell proliferation.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.

Pharmacokinetics

The compound’s molecular weight of 20225 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives . These effects could include the inhibition of cell growth and proliferation, modulation of oxidative stress response, and interference with viral replication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-Butyl-1-benzofuran-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzofurancarboxaldehyde: Similar structure but lacks the butyl group.

2-Butylbenzofuran: Similar structure but lacks the aldehyde group.

Benzofuran-3-carbaldehyde: Similar structure but lacks the butyl group.

Uniqueness

2-Butyl-1-benzofuran-3-carbaldehyde is unique due to the presence of both the butyl group and the aldehyde functional group, which confer distinct chemical and biological properties . This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Activité Biologique

Overview

2-Butyl-1-benzofuran-3-carbaldehyde is an organic compound characterized by the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol. This compound is part of the benzofuran family, which includes various derivatives known for their significant biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the butyl group and the aldehyde functional group. These components influence its interaction with biological targets and pathways.

Target of Action

Benzofuran derivatives like this compound have been shown to exhibit strong biological activities. The specific targets within biological systems are still under investigation, but they likely include various cellular receptors and enzymes involved in cancer progression and microbial resistance .

Mode of Action

Research indicates that this compound can significantly inhibit cell growth in various cancer cell lines. For instance, studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Studies

Several studies have highlighted the promising biological activities of benzofuran derivatives:

- Anticancer Activity : A study examined the effects of various benzofuran derivatives on human cancer cell lines. The results indicated that certain compounds exhibited significantly higher antiproliferative activity compared to standard chemotherapy agents, with IC50 values as low as 0.237 µM for some derivatives .

- Antioxidant Properties : Research has shown that compounds within the benzofuran class possess substantial antioxidant activity. In vitro assays demonstrated that these compounds could effectively scavenge free radicals, with results indicating a high capacity for reducing oxidative stress in cellular models .

- Antibacterial Effects : In a comparative study against common bacterial strains, this compound displayed notable antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its molecular structure suggests it may undergo typical metabolic pathways associated with aldehydes and aromatic compounds. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propriétés

IUPAC Name |

2-butyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQDWMWCWBOZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.